Hoffer's chlorosugar serves as a key starting material for the synthesis of a diverse range of modified nucleosides and nucleotides. These modifications can target different parts of the molecule, including the sugar moiety, the base, or the phosphate group.
The presence of a chlorine atom at the first position (C1) of the sugar ring allows for selective substitution reactions, enabling the introduction of various functional groups. This versatility makes Hoffer's chlorosugar a highly sought-after building block for:
The modified nucleosides and nucleotides synthesized using Hoffer's chlorosugar hold significant implications in various research areas:
Hoffer's chlorosugar, chemically known as 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose, is a synthetic carbohydrate derivative with the molecular formula C21H21ClO5. It features a unique structure characterized by a 5-chloro-3-(4-methylbenzoyloxy)oxolan-2-yl group and a methyl 4-methylbenzoate group, contributing to its distinct physical and chemical properties. The compound has a density of approximately 1.3 g/cm³ and a boiling point of around 518.4 °C at 760 mmHg, with five hydrogen bond acceptors and seven freely rotating bonds .
While specific biological activities of Hoffer's chlorosugar are not extensively documented, its derivatives and related compounds have shown potential in molecular biology applications. For example, it is used in the synthesis of fluorescent nucleoside analogues and DNA hybridization probes, indicating its utility in genetic research and diagnostics .
The synthesis of Hoffer's chlorosugar involves several steps:
This method highlights an efficient route that can be adapted for industrial production.
Hoffer's chlorosugar serves multiple applications, particularly in research and analytical chemistry:
Studies involving Hoffer's chlorosugar have focused on its interactions with various nucleophiles during substitution reactions. For example, its reactivity at the anomeric center allows for selective modifications that can lead to novel nucleoside analogues, which may have implications in drug discovery and molecular biology .
Hoffer's chlorosugar shares structural similarities with other carbohydrate derivatives but possesses unique characteristics due to its specific functional groups and stereochemistry. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Chloro-2-deoxy-D-ribofuranose | Chlorine substitution at C1 | Base structure similar to Hoffer's chlorosugar |
2-Deoxy-D-ribose | Lacks chlorine; simpler sugar structure | Natural sugar; no halogen substitution |
2-Chloro-2-deoxy-D-ribose | Chlorine at C2; retains ribose framework | Different substitution position affecting reactivity |
1-Azido-2-deoxy-D-ribofuranose | Azido group instead of chloro | Potential for click chemistry applications |
Hoffer's chlorosugar stands out due to its specific chlorine placement and protective groups that enhance its reactivity in synthetic applications while retaining compatibility with biological systems.
The development of Hoffer's chlorosugar emerged from the broader historical context of nucleoside synthesis methodologies that began in the early 20th century. The foundational work in nucleoside chemistry can be traced back to pioneering methods such as the Hilbert-Johnson approach for cytidine synthesis and the Fischer-Helferich silver salt method for adenosine and guanosine preparation. These early methodologies, while groundbreaking, suffered from significant limitations including low yields, harsh reaction conditions, and poor stereoselectivity.
The evolution toward more sophisticated glycosylation methods gained momentum through the 1960s and 1970s, when researchers increasingly recognized the need for crystalline, well-defined glycosyl donors that could provide predictable stereochemical outcomes. The development of protected halosugar derivatives represented a crucial advancement in this field, as these compounds offered the possibility of stereospecific substitution reactions through well-defined mechanistic pathways.
Hoffer's chlorosugar specifically emerged as part of systematic efforts to develop reliable methods for 2'-deoxyribonucleoside synthesis. The compound was designed to address several critical challenges in nucleoside chemistry: the need for high β-selectivity in glycosylation reactions, the requirement for mild reaction conditions compatible with sensitive nucleobase substrates, and the necessity for a crystalline, stable reagent that could be prepared and stored reliably. The successful development of this reagent represented a significant milestone in synthetic carbohydrate chemistry, providing researchers with a tool that could deliver consistent, high-quality results in nucleoside synthesis.
The systematic chemical nomenclature for Hoffer's chlorosugar follows International Union of Pure and Applied Chemistry conventions for carbohydrate derivatives. The compound is formally designated as 2-deoxy-3,5-di-O-(4-methylbenzoyl)-alpha-D-erythro-pentofuranosyl chloride, reflecting its structural characteristics and stereochemical configuration. This systematic name provides complete information about the compound's molecular architecture, including the absence of a hydroxyl group at the 2-position (2-deoxy), the protective 4-methylbenzoyl groups at the 3- and 5-positions, the alpha anomeric configuration, the D-erythro stereochemistry, the five-membered furanose ring system, and the chlorine substituent at the anomeric carbon.
An alternative systematic nomenclature describes the compound as (2R,3S,5R)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate. This designation employs the Cahn-Ingold-Prelog system to specify absolute stereochemistry at each chiral center, providing unambiguous identification of the compound's three-dimensional structure. The nomenclature clearly indicates the R configuration at positions 2 and 5, the S configuration at position 3, and the specific positioning of the chlorine atom and protective groups.
Hoffer's chlorosugar is known by numerous alternative names and synonyms throughout the scientific literature, reflecting its widespread use and historical development. The most commonly encountered synonyms include 3,5-di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride, 2-deoxy-3,5-di-O-p-toluoyl-alpha-D-erythro-pentofuranosyl chloride, and 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-alpha-D-ribose. These variations in nomenclature often reflect different conventions for describing the protective groups, with "p-toluyl" and "4-methylbenzoyl" being equivalent designations for the same chemical moiety.
Additional synonyms found in the literature include 2-deoxy-alpha-D-erythropentofuranosyl chloride 3,5-bis(4-methylbenzoate) and 1-chloro-2-deoxy-3,5-di-O-toluoyl-alpha-D-erythro-pentofuranose. The compound is also sometimes referred to as "Hoffer's alpha-chlorosugar" to emphasize its anomeric configuration, distinguishing it from potential beta-anomers or other related structures. Commercial suppliers may use abbreviated designations such as "Hoffer's Chlorosugar (approximately 90%)" to indicate typical purity levels for research-grade material.
Hoffer's chlorosugar is assigned the Chemical Abstracts Service registry number 4330-21-6, which serves as its primary identifier in chemical databases and regulatory systems. This registry number provides unambiguous identification of the compound regardless of nomenclature variations or synonym usage. The European Community number for this compound is 224-367-3, reflecting its registration within European chemical databases.
In specialized chemical databases, Hoffer's chlorosugar is catalogued under PubChem Compound Identifier 98571, providing access to comprehensive structural, physical, and chemical property data. The compound is also indexed in the ChemBank-Broad Institute database as CHEMBL3187742 and carries the Nikkaji number J205.712C for Japanese chemical registry purposes. These multiple identifier systems ensure that the compound can be reliably located and referenced across different scientific and commercial databases worldwide.
Hoffer's chlorosugar occupies a position of central importance in modern carbohydrate chemistry due to its unique combination of structural features and synthetic utility. The compound represents an exemplary model of a protected glycosyl donor, demonstrating how strategic placement of protective groups can dramatically influence both reactivity and stereoselectivity in glycosylation reactions. The 4-methylbenzoyl protective groups serve multiple functions: they enhance the compound's crystallinity and stability, modulate its solubility properties, and most importantly, provide anchimeric assistance during glycosylation reactions to ensure high beta-selectivity.
The stereochemical control achieved through Hoffer's chlorosugar has been instrumental in advancing understanding of glycosylation mechanisms. Research utilizing this compound has provided crucial insights into the relationship between sugar conformation, anomeric effect, and stereochemical outcome in nucleophilic substitution reactions at the anomeric center. These mechanistic studies have broader implications for carbohydrate chemistry, informing the design of new glycosyl donors and the development of improved synthetic methodologies.
The compound's role extends beyond nucleoside synthesis to encompass broader applications in carbohydrate modification and glycochemistry. Researchers have employed Hoffer's chlorosugar as a starting material for the preparation of various modified sugar derivatives, including C-glycosides, amino sugars, and fluorinated carbohydrates. This versatility stems from the compound's well-defined reactivity profile and the ease with which its protective groups can be manipulated through selective chemical transformations.
Furthermore, Hoffer's chlorosugar has served as a valuable tool for studying structure-activity relationships in carbohydrate recognition and biological function. By enabling the systematic preparation of nucleoside analogues with defined structural modifications, this reagent has facilitated numerous studies investigating the molecular basis of nucleoside transport, enzyme recognition, and nucleic acid stability. These investigations have contributed significantly to our understanding of carbohydrate biochemistry and have informed the development of nucleoside-based therapeutics.
The primary application of Hoffer's chlorosugar lies in its use as a key intermediate for the stereoselective synthesis of 2'-deoxyribonucleosides. The compound serves as an ideal glycosyl donor for coupling reactions with various nucleobases, enabling the preparation of both natural and modified nucleosides with high efficiency and stereochemical control. The reaction typically proceeds through a bimolecular nucleophilic substitution mechanism, wherein nucleophilic attack by the nucleobase at the anomeric carbon results in inversion of configuration, yielding the desired beta-nucleoside with excellent stereoselectivity.
The synthetic methodology employing Hoffer's chlorosugar has been extensively optimized for different classes of nucleobases. For purine derivatives, the reaction generally proceeds with high regioselectivity for N9-glycosylation, although the formation of minor N7-regioisomers can occur depending on reaction conditions and substrate structure. Pyrimidine nucleobases typically show excellent regioselectivity for N1-glycosylation, reflecting their intrinsic nucleophilicity patterns and steric accessibility.
Recent advances in nucleoside synthesis using Hoffer's chlorosugar have focused on the preparation of modified nucleosides with enhanced properties for research and therapeutic applications. For example, researchers have successfully employed this reagent in the synthesis of 2'-deoxyzebularine derivatives, which serve as cytidine analogues with potential applications in epigenetic research. The compound has also been utilized in the preparation of polycyclic heterofused 7-deazapurine nucleosides, representing a novel class of nucleoside analogues with unique structural and electronic properties.
The development of improved synthetic protocols using Hoffer's chlorosugar has emphasized the importance of reaction conditions in achieving optimal outcomes. Factors such as solvent choice, temperature, reaction time, and the use of activating agents can significantly influence both yield and stereoselectivity. Recent methodological advances have demonstrated that glycosylation reactions can be performed under relatively mild conditions, often at ambient temperature or with gentle heating, making the methodology compatible with sensitive nucleobase substrates and enabling the preparation of nucleosides that would be unstable under harsher reaction conditions.
The strategic importance of Hoffer's chlorosugar in nucleoside synthesis extends to its role in industrial and pharmaceutical applications. The compound has been employed in the synthesis of clinically relevant nucleoside analogues, including antiviral and anticancer agents that require precise stereochemical control for optimal biological activity. The reliability and reproducibility of synthetic methods based on this reagent have made it an attractive choice for pharmaceutical development, where consistent product quality and scalable synthetic routes are essential requirements.
Hoffer's chlorosugar, chemically known as 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose, is a synthetic carbohydrate derivative with the molecular formula C21H21ClO5 [2]. This compound features a unique structure characterized by a five-membered furanose ring with a chlorine atom at the anomeric position (C1), making it a valuable building block in nucleoside synthesis [3]. The molecular structure includes a 2-deoxy-ribofuranose core with two toluoyl (4-methylbenzoyl) protecting groups at the 3 and 5 positions [4].
The core structure of Hoffer's chlorosugar consists of a 2-deoxyribose sugar with a chlorine atom at the C1 position in an axial orientation, which defines its α-anomeric configuration [5]. The compound features a 5-chloro-3-(4-methylbenzoyloxy)oxolan-2-yl group and a methyl 4-methylbenzoate group, contributing to its distinct physical and chemical properties [2] [3]. The furanose ring adopts specific conformations that influence its reactivity, particularly in nucleoside synthesis reactions [5].
The conformational flexibility of the furanose ring in Hoffer's chlorosugar is limited by the presence of the bulky toluoyl protecting groups, which restrict rotation around certain bonds . This conformational constraint plays a crucial role in the stereoselectivity observed during nucleoside synthesis reactions, particularly in the formation of β-nucleosides via SN2 substitution reactions at the anomeric center [7].
Hoffer's chlorosugar exists primarily as the α-anomer, where the chlorine atom at the anomeric center (C1) is positioned axially relative to the furanose ring [5] [7]. This α-configuration is crucial for its synthetic utility, as it undergoes inversion of configuration during nucleophilic substitution reactions to yield β-nucleosides [7]. The α-anomeric configuration is characterized by the chlorine atom being trans to the C4 position of the furanose ring [5].
During nucleoside synthesis, the α-configuration of Hoffer's chlorosugar is essential for the stereoselective formation of β-nucleosides through SN2 reactions, where nucleophilic attack occurs from the opposite side of the leaving chlorine atom [7] [9]. This stereochemical inversion is a key feature that makes Hoffer's chlorosugar valuable in the synthesis of nucleoside analogs with defined stereochemistry [9].
The furanose ring in Hoffer's chlorosugar predominantly adopts a C2'-endo (also known as S-type or 2E) conformation, where the C2' atom is displaced from the plane defined by the other four atoms of the ring [10] [11]. This conformational preference is influenced by the substituents on the ring, particularly the bulky toluoyl groups at the 3 and 5 positions [10].
Conformational analysis of Hoffer's chlorosugar reveals that the puckering of the furanose ring significantly affects the reactivity at the anomeric center [12]. The C2'-endo conformation positions the chlorine leaving group in an optimal orientation for nucleophilic attack, facilitating SN2 reactions with various nucleophiles [7] [12]. The degree of puckering, quantified by the phase angle of pseudorotation (P) and the puckering amplitude (νm), typically falls within the range observed for other α-nucleosides, with νm values around 30-40° [11].
The conformational flexibility of the furanose ring is restricted by the presence of the toluoyl protecting groups, which stabilize specific conformations through steric interactions [12]. This conformational constraint contributes to the high stereoselectivity observed in nucleophilic substitution reactions at the anomeric center, making Hoffer's chlorosugar a valuable synthetic intermediate in nucleoside chemistry [7] [11].
Hoffer's chlorosugar exhibits characteristic solubility patterns that reflect its molecular structure and functional groups [13]. The compound shows limited solubility in water due to its hydrophobic toluoyl protecting groups, but it is soluble in various organic solvents [13]. Specifically, Hoffer's chlorosugar is slightly soluble in acetone, chloroform, and methanol, while it requires sonication to achieve solubility in dimethyl sulfoxide (DMSO) [14].
The solubility behavior of Hoffer's chlorosugar is influenced by the presence of the lipophilic toluoyl groups, which enhance its solubility in non-polar and moderately polar organic solvents [13] [15]. This solubility profile is advantageous for synthetic applications, as many nucleoside synthesis reactions are performed in organic solvents such as tetrahydrofuran (THF) or chloroform [7] [16].
The limited water solubility of Hoffer's chlorosugar is consistent with its calculated XLogP3 value of 4.9, indicating a relatively high lipophilicity [4] [15]. This property is important for its handling and storage, as well as for designing synthetic procedures that utilize this compound as a starting material [15].
Hoffer's chlorosugar has a well-defined melting point range of 110-119°C, with most sources reporting values between 117-119°C [14] [15]. This relatively high melting point reflects the crystalline nature of the compound and the presence of intermolecular forces, including dipole-dipole interactions and possible π-stacking between the aromatic rings of the toluoyl groups [17] [14].
The boiling point of Hoffer's chlorosugar is significantly higher, with a predicted value of 518.4±50.0°C at 760 mmHg [14] [15]. This high boiling point is consistent with the compound's molecular weight (388.84 g/mol) and the presence of strong intermolecular forces [4] [14]. However, it should be noted that Hoffer's chlorosugar would likely decompose before reaching its boiling point if heated to such high temperatures [18].
The substantial difference between the melting and boiling points of Hoffer's chlorosugar indicates a wide liquid range, which is typical for compounds with strong intermolecular interactions [18]. This property is relevant for understanding the thermal behavior of the compound during synthetic procedures and for determining appropriate handling and storage conditions [14].
Hoffer's chlorosugar is characterized as moisture-sensitive, requiring storage under dry conditions to prevent hydrolysis of the chloride at the anomeric position [19] [14]. The compound is typically stored at low temperatures (below -20°C) to maintain its stability and prevent degradation [14] [15]. This sensitivity to moisture is a common feature of glycosyl halides and is attributed to the reactivity of the anomeric carbon-chlorine bond [19].
The stability of Hoffer's chlorosugar is also influenced by its stereochemistry, with the α-anomer being more stable than the corresponding β-anomer due to the anomeric effect [5] [7]. This effect stabilizes the axial orientation of the chlorine atom at the anomeric center through favorable orbital interactions [5]. However, the compound remains reactive toward nucleophiles, which is essential for its utility in nucleoside synthesis [7] [16].
Long-term storage of Hoffer's chlorosugar requires protection from light, moisture, and elevated temperatures to prevent degradation [19] [14]. Under appropriate storage conditions (dry, sealed, and frozen), the compound maintains its integrity and synthetic utility [14]. The stability characteristics of Hoffer's chlorosugar are crucial considerations for its handling in laboratory settings and for designing synthetic procedures that utilize this valuable intermediate [19] [16].
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides valuable structural information about Hoffer's chlorosugar, particularly regarding the stereochemistry at the anomeric center [20] . The 1H NMR spectrum of Hoffer's chlorosugar typically shows characteristic signals that can be used to confirm its structure and purity [22].
The anomeric proton (H-1) of Hoffer's chlorosugar appears as a distinctive signal in the range of δ 6.2-6.5 ppm, which is characteristic of glycosyl halides [23]. This signal is particularly useful for distinguishing between the α and β anomers, as the coupling constants and chemical shifts differ significantly between the two forms . The α-anomer typically shows a smaller coupling constant (J = 4-5 Hz) compared to the β-anomer (J = 7-8 Hz) due to the different dihedral angles between the anomeric proton and the adjacent H-2 proton [23].
Other significant signals in the 1H NMR spectrum of Hoffer's chlorosugar include the methyl protons of the toluoyl groups (δ 2.3-2.5 ppm), the aromatic protons (δ 7.0-8.0 ppm), and the sugar ring protons (δ 4.5-5.7 ppm) [22] [24]. The H-2 protons appear as two distinct signals due to their diastereotopic nature, typically in the range of δ 2.4-3.0 ppm [22]. The H-3, H-4, and H-5 protons show more complex splitting patterns due to coupling with adjacent protons, providing valuable information about the conformation of the furanose ring [23] [24].
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy complements 1H NMR by providing information about the carbon skeleton of Hoffer's chlorosugar [25] [26]. The 13C NMR spectrum shows distinct signals for each carbon atom in the molecule, allowing for complete structural characterization [26].
The anomeric carbon (C-1) of Hoffer's chlorosugar appears at a characteristic chemical shift of approximately δ 80-85 ppm, which is typical for glycosyl halides [24] [26]. This signal is particularly diagnostic for confirming the presence of the chlorine atom at the anomeric position [26]. The carbonyl carbons of the toluoyl ester groups appear at approximately δ 166 ppm, while the aromatic carbons show signals in the range of δ 125-145 ppm [24].
The sugar ring carbons (C-2, C-3, C-4, and C-5) appear in the range of δ 40-85 ppm, with C-2 typically showing the highest field signal (δ 40-45 ppm) due to the absence of an electronegative substituent [24] [26]. The methyl carbons of the toluoyl groups appear at approximately δ 21 ppm [24]. The 13C NMR spectrum of Hoffer's chlorosugar provides valuable information about the carbon framework and can be used to confirm the structure and purity of the compound [25] [26].
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of Hoffer's chlorosugar, providing additional confirmation of its structure [27] [28]. The mass spectrum of Hoffer's chlorosugar shows a molecular ion peak at m/z 388, corresponding to its molecular weight [4] [27].
The presence of chlorine in Hoffer's chlorosugar is evident from the characteristic isotope pattern of the molecular ion peak, with a smaller peak at m/z 390 (approximately one-third the intensity of the main peak) due to the 37Cl isotope [27]. This isotope pattern is a diagnostic feature for chlorine-containing compounds and provides additional confirmation of the molecular formula [27].
Fragmentation of Hoffer's chlorosugar in the mass spectrometer typically involves the loss of the toluoyl groups, resulting in fragment ions that can be used to elucidate the structure [27] [28]. Common fragment ions include those resulting from the loss of chlorine (m/z 353), the loss of a toluoyl group (m/z 267), and the loss of both toluoyl groups (m/z 145) [27]. High-resolution mass spectrometry (HRMS) can provide the exact mass of Hoffer's chlorosugar, further confirming its molecular formula [28].
Infrared (IR) spectroscopy provides information about the functional groups present in Hoffer's chlorosugar, complementing other spectroscopic techniques for structural characterization [29] [30]. The IR spectrum of Hoffer's chlorosugar shows characteristic absorption bands that correspond to its key functional groups [29].
The carbonyl groups of the toluoyl esters show strong absorption bands in the range of 1750-1720 cm-1, which is typical for ester C=O stretching vibrations [29] [30]. The C-O-C stretching vibrations of the ester and furanose ring appear as strong bands in the range of 1250-1050 cm-1, often appearing as multiple peaks due to the different C-O bonds in the molecule [30].
The C-Cl bond at the anomeric position shows a characteristic absorption band in the range of 800-600 cm-1, which can be used to confirm the presence of the chlorine atom [29] [30]. The aromatic C=C stretching vibrations of the toluoyl groups appear as weak bands in the range of 1600-1400 cm-1, while the aromatic C-H stretching vibrations appear as weak bands around 3100-3000 cm-1 [30].
The IR spectrum of Hoffer's chlorosugar provides valuable information about its functional groups and can be used in conjunction with other spectroscopic techniques to confirm its structure and purity [29] [30]. The absence of O-H stretching bands in the 3600-3200 cm-1 region confirms the protection of the hydroxyl groups as toluoyl esters [30].
Computational chemistry studies have provided valuable insights into the molecular properties of Hoffer's chlorosugar through the calculation of various molecular descriptors [31] [15]. These descriptors quantify different aspects of the molecule's structure and properties, aiding in the understanding of its behavior in chemical reactions and biological systems [31].
Hoffer's chlorosugar contains five hydrogen bond acceptors (the oxygen atoms of the ester groups and the furanose ring) and no hydrogen bond donors, as all hydroxyl groups are protected as toluoyl esters [4] [15]. This hydrogen bonding profile influences its interactions with solvents and potential reaction partners [15]. The compound has seven freely rotating bonds, primarily in the toluoyl groups and the C5-O bond, contributing to its conformational flexibility [15].
The polar surface area (PSA) of Hoffer's chlorosugar is approximately 61.8-62 Ų, which is relatively low for a compound of its size, reflecting the presence of the lipophilic toluoyl groups [4] [15]. The calculated XLogP3 value of 4.9 indicates high lipophilicity, consistent with its solubility profile [4] [15]. The molecule contains 27 heavy atoms (non-hydrogen atoms) and has a complexity value of 509, reflecting its relatively complex structure compared to simple sugars [4] [15].
Computational studies have also provided detailed information about the structural parameters of Hoffer's chlorosugar, including bond lengths, bond angles, and torsion angles [31] [15]. These parameters are crucial for understanding the three-dimensional structure of the molecule and its behavior in chemical reactions [31].
The furanose ring in Hoffer's chlorosugar adopts a non-planar conformation, with the degree of puckering quantified by the phase angle of pseudorotation (P) and the puckering amplitude (νm) [10] [11]. Computational studies have shown that the C2'-endo conformation is energetically favored, consistent with experimental observations [10] [11]. This conformation positions the chlorine atom at the anomeric center in an optimal orientation for nucleophilic substitution reactions [7] [11].
The torsion angles around the glycosidic bond and the C4'-C5' bond are particularly important for understanding the overall shape of the molecule [10] [11]. The torsion angle around the C4'-C5' bond (γ) typically adopts a +sc (synclinal) conformation, with values around 45-50° [11]. This conformation positions the toluoyl group at C5 away from the furanose ring, minimizing steric interactions [11].
Computational studies have also provided insights into the electronic structure of Hoffer's chlorosugar, including the distribution of electron density and the nature of the carbon-chlorine bond at the anomeric center [31] [15]. These electronic properties are crucial for understanding the reactivity of the molecule, particularly in nucleophilic substitution reactions at the anomeric center [7] [31]. The calculated structural parameters of Hoffer's chlorosugar are consistent with experimental data from X-ray crystallography and spectroscopic studies, validating the computational approaches used to study this important synthetic intermediate [31] [15].
The classical synthesis of Hoffer's chlorosugar relies heavily on thionyl chloride (SOCl₂) chemistry, which represents the most widely employed method for introducing chlorine functionality at the anomeric position [3] [4]. The reaction mechanism involves the formation of an intermediate chlorosulfite ester, which subsequently undergoes nucleophilic substitution to yield the desired chlorosugar derivative.
The standard protocol involves dissolving the protected sugar derivative, 2-deoxy-3,5-di-O-toluoyl-D-ribofuranose, in anhydrous N,N-dimethylformamide (DMF) under strictly anhydrous conditions [3]. The reaction mixture is cooled to 0°C using an ice bath, and a solution of thionyl chloride in 1,1,2-trichloroethane is added dropwise over a period of 30 minutes. Temperature control is critical during this addition phase, as the reaction is highly exothermic and uncontrolled heat evolution can lead to product decomposition and charring [3].
Following the addition, the reaction mixture is gradually warmed to 115°C and maintained at this temperature for 1.5 hours under reflux conditions [3]. The heating profile must be carefully controlled to ensure complete conversion while minimizing side reactions. After completion, the reaction is cooled to below 15°C, and the excess thionyl chloride is neutralized using dilute aqueous ammonia solution (6 mol/L) [3].
The yields obtained through this classical approach range from 59% to 93%, depending on the specific reaction conditions and the quality of starting materials [2] [3]. The stereoselectivity is generally moderate, with the α-anomer being the predominant product due to the anomeric effect and the influence of the protecting groups [2].
Protecting group strategies in the synthesis of Hoffer's chlorosugar are fundamental to achieving high yields and selectivity [5] [6]. The 3,5-di-O-toluoyl protection pattern is specifically designed to provide optimal balance between reactivity and stability [7].
The toluoyl protecting groups serve multiple functions beyond simple hydroxyl protection [6]. They provide electronic stabilization through resonance effects, enhance solubility in organic solvents, and facilitate purification through crystallization [7]. The para-methylbenzoyl groups are particularly effective because they offer sufficient steric bulk to prevent unwanted side reactions while maintaining moderate electron-withdrawing character [6].
The installation of toluoyl protecting groups is typically achieved through acylation reactions using toluoyl chloride in the presence of pyridine as both solvent and base [7]. The reaction proceeds via formation of an acylpyridinium intermediate, which then reacts with the sugar hydroxyl groups in a regioselective manner [6]. The 3,5-disubstitution pattern is favored due to the increased reactivity of the primary hydroxyl group at C-5 and the equatorial hydroxyl group at C-3 [6].
Alternative protecting group strategies have been explored, including the use of benzoyl, acetyl, and silyl protecting groups [5]. However, the toluoyl system remains preferred due to its optimal combination of stability, reactivity, and ease of removal [6]. The methyl substituent on the aromatic ring provides enhanced lipophilicity and facilitates purification through selective crystallization [7].
Modern selective chlorination approaches have emerged as powerful alternatives to classical thionyl chloride methods, offering improved control over stereochemistry and reaction conditions [8] [9]. These methods focus on site-selective modification of unprotected or minimally protected carbohydrates, thereby reducing the number of synthetic steps required.
The sulfuryl chloride (SO₂Cl₂) method represents a significant advancement in selective chlorination technology [8]. This approach involves the direct treatment of carbohydrate substrates with sulfuryl chloride under controlled conditions, typically at temperatures ranging from 25°C to 60°C [8]. The reaction proceeds through a concerted mechanism that provides enhanced stereochemical control compared to traditional methods.
Dehydroxy-chlorination procedures have gained considerable attention due to their ability to introduce chlorine substituents without requiring pre-existing leaving groups [8] [9]. The method involves site-selective oxidation of the target hydroxyl group to a ketone, followed by conversion to the corresponding trityl hydrazone [9]. The hydrazone intermediate is then treated with tert-butyl hypochlorite (t-BuOCl) and a hydrogen atom donor to provide the desired chlorosugar [9].
The stereoselectivity of these modern methods can be controlled through careful selection of reaction conditions and hydrogen atom donors [9]. Bulky thiols such as tert-butyl thiol and tert-nonyl mercaptan favor the formation of axial chloride substituents, while smaller hydrogen donors provide more balanced stereochemical outcomes [9].
Stereoselective synthesis methodologies for Hoffer's chlorosugar have evolved significantly, incorporating principles of mechanistic control and conformational analysis [10] [11]. These approaches aim to achieve high levels of stereochemical control while maintaining practical synthetic utility.
The cuprate glycosylation method represents a highly stereoselective approach for the synthesis of C-aryl nucleosides using Hoffer's chlorosugar as a key intermediate [2]. Normant-type aryl cuprates react reliably with Hoffer's chlorosugar to deliver C-aryl nucleosides in yields up to 93% [2]. This method provides excellent stereochemical control due to the organized transition state involving the cuprate reagent and the chlorosugar substrate.
Photoredox-catalyzed approaches have emerged as powerful tools for achieving stereoselective transformations [12]. These methods utilize visible light activation of photocatalysts to generate reactive intermediates under mild conditions, thereby minimizing competing side reactions and improving overall selectivity [12].
The anomeric effect plays a crucial role in determining the stereochemical outcome of these reactions [10]. The α-configuration is generally favored due to dipole-dipole interactions and hyperconjugation effects involving the chlorine substituent and the ring oxygen [10]. Computational studies have provided valuable insights into the transition state geometries and energy profiles associated with different stereochemical pathways [10].
Temperature control emerges as the most critical parameter in the synthesis of Hoffer's chlorosugar, significantly influencing both yield and product quality [13] [3]. The optimal temperature range varies depending on the specific synthetic approach employed, but generally falls between 0°C and 80°C for most practical applications.
In the classical thionyl chloride method, the reaction typically begins at 0°C to control the initial exothermic addition phase [3]. The temperature is then gradually raised to 115°C for the completion phase, requiring approximately 2 hours for full conversion [3]. Rapid temperature changes must be avoided to prevent thermal decomposition of the sensitive ribofuranose ring system.
Lower temperature protocols (50°C-70°C) generally provide higher yields but require extended reaction times [13]. For example, treatment at 50°C for 48 hours yields products with moderate chlorine incorporation, while 70°C for 12 hours provides similar results with reduced reaction time [13]. The trade-off between temperature and time must be carefully optimized for each specific application.
High-temperature conditions (above 100°C) can lead to undesirable side reactions, including ring opening, epimerization, and formation of colored impurities [13]. The activation energy for these competing pathways becomes significant at elevated temperatures, necessitating careful temperature control throughout the reaction.
Solvent choice profoundly influences the success of Hoffer's chlorosugar synthesis, affecting both reaction kinetics and product selectivity [14]. The ideal solvent system must provide adequate solubility for both reactants and products while maintaining chemical inertness under the reaction conditions.
N,N-Dimethylformamide (DMF) remains the most widely used solvent due to its excellent solvating properties and chemical stability under chlorinating conditions [3]. DMF effectively dissolves both the protected sugar substrate and the chlorinating reagents, facilitating efficient mixing and heat transfer [3]. The high boiling point of DMF (153°C) allows for elevated reaction temperatures when required.
Dichloromethane (CH₂Cl₂) has gained popularity in modern synthetic protocols due to its lower toxicity and ease of removal [9]. This solvent is particularly effective for reactions involving tert-butyl hypochlorite and related electrophilic chlorinating agents [9]. The low boiling point of dichloromethane (40°C) facilitates product isolation through simple distillation.
Mixed solvent systems often provide superior results compared to single solvents [3]. The combination of DMF with 1,1,2-trichloroethane has proven particularly effective for thionyl chloride reactions, providing enhanced temperature control and improved product stability [3]. The trichloroethane component serves as a heat sink during the exothermic chlorination process.
Catalytic systems play increasingly important roles in modern synthetic approaches to Hoffer's chlorosugar, offering opportunities for enhanced selectivity and improved reaction efficiency [12] [15]. These systems often involve Lewis acids, transition metal complexes, or organocatalysts that facilitate the chlorination process through specific activation mechanisms.
Tin(IV) chloride (SnCl₄) represents one of the most effective Lewis acid catalysts for glycosylation reactions involving Hoffer's chlorosugar [16]. The catalyst functions by activating the anomeric chloride through coordination, thereby facilitating nucleophilic attack by the acceptor molecule [16]. Catalyst loadings of 0.1-1.0 equivalents are typically employed, with higher loadings providing faster reaction rates but potentially reduced selectivity.
Triphenylphosphine oxide (Ph₃PO) serves as an effective co-catalyst in thionyl chloride-mediated reactions [17]. The phosphine oxide pre-activates the thionyl chloride to form a more reactive chlorinating species, resulting in milder reaction conditions and reduced side product formation [17]. This approach is particularly valuable for sensitive substrates that are prone to decomposition under harsh conditions.
Palladium-catalyzed systems have shown promise for selective oxidation steps in modern chlorosugar synthesis [8]. The [(neocuproine)PdOAc]₂OTf₂ catalyst enables site-selective oxidation of secondary alcohols to ketones, which can then be converted to chlorides through subsequent transformations [8]. These catalytic systems offer excellent regioselectivity and functional group tolerance.
Selective crystallization represents the most practical and scalable approach for purifying Hoffer's chlorosugar, particularly for large-scale production [18] [19]. The technique exploits the unique solubility characteristics of the target compound in various solvent systems to achieve high purity levels.
Recrystallization from methanol-water mixtures provides excellent purification efficiency, typically achieving purities of 97-99% [17]. The optimal solvent ratio is approximately 3:1 methanol to water, which provides sufficient solubility at elevated temperatures while promoting selective crystallization upon cooling [17]. The cooling rate must be controlled to ensure formation of well-defined crystals rather than amorphous precipitates.
Co-crystallization techniques have emerged as powerful tools for improving the physical properties of Hoffer's chlorosugar [18]. The incorporation of carefully selected additives during crystallization can enhance crystal stability, improve handling characteristics, and facilitate downstream processing [18]. These additives are typically present in small quantities (1-5% by weight) and are incorporated within the crystal lattice structure.
Seeded crystallization provides enhanced control over crystal size distribution and purity [20]. The process involves introducing pre-formed seed crystals of the desired polymorph to promote uniform nucleation and growth [20]. This approach is particularly valuable for industrial-scale production where consistent product quality is essential.
Chromatographic techniques offer high-resolution purification capabilities for Hoffer's chlorosugar, particularly when analytical purity is required [21] [22]. These methods are especially valuable for removing closely related impurities that may not be separated effectively by crystallization.
Flash chromatography on silica gel represents the most commonly employed method for laboratory-scale purification [21]. The optimal mobile phase typically consists of hexane-ethyl acetate mixtures with ratios ranging from 3:1 to 1:1, depending on the specific impurity profile [21]. The protected nature of Hoffer's chlorosugar makes it amenable to normal-phase chromatography, providing good resolution of structural isomers.
High-Performance Liquid Chromatography (HPLC) provides the highest level of purification, achieving purities exceeding 99.5% [22]. Reverse-phase HPLC using C18 stationary phases with acetonitrile-water mobile phases offers excellent separation of anomeric mixtures and regioisomers [22]. The UV detection at 254 nm exploits the aromatic toluoyl protecting groups for sensitive monitoring.
Multidimensional chromatography techniques, including two-dimensional liquid chromatography (2D-LC), provide enhanced resolution for complex mixtures [22]. These approaches are particularly valuable when multiple impurities are present that cannot be resolved using single-dimensional methods [22].
Analytical characterization of Hoffer's chlorosugar requires specialized techniques to determine both overall purity and anomeric composition [23] [24]. The anomeric ratio is particularly important as it directly influences the stereochemical outcome of subsequent glycosylation reactions.
¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most reliable method for determining anomeric ratios [23]. The anomeric protons typically appear in the region of 4.3-5.9 ppm, with α-anomers resonating approximately 0.3-0.5 ppm downfield from the corresponding β-anomers [23]. Integration of these signals provides quantitative information about the anomeric composition.
High-Resolution Mass Spectrometry (HRMS) enables precise determination of molecular composition and detection of trace impurities [23]. Electrospray ionization (ESI) techniques are particularly effective for ionizing Hoffer's chlorosugar, providing intense molecular ion peaks for accurate mass determination [23].
Optical rotation measurements provide additional confirmation of anomeric purity, as α and β anomers exhibit significantly different specific rotation values [24]. The mutarotation behavior in solution can be monitored over time to assess the stability of the anomeric configuration [24].
Industrial-scale production of Hoffer's chlorosugar requires robust synthetic processes that can be operated safely and economically at large scale [25]. The key considerations include raw material availability, process safety, environmental impact, and cost-effectiveness.
Continuous flow processing has emerged as a preferred approach for large-scale chlorosugar synthesis [25]. These systems provide enhanced heat and mass transfer, improved safety profiles, and better process control compared to traditional batch operations [25]. The residence time in flow reactors can be precisely controlled, leading to more consistent product quality.
Solvent recovery and recycling systems are essential components of industrial processes [25]. Distillation-based recovery of DMF and other high-boiling solvents can achieve recovery rates exceeding 95%, significantly reducing operating costs and environmental impact [25]. The recovered solvents typically require minimal purification before reuse in subsequent batches.
Integrated downstream processing combines reaction, separation, and purification operations into a single continuous process [25]. This approach minimizes material handling, reduces inventory requirements, and improves overall process efficiency [25]. The integration of crystallization with upstream reaction steps is particularly effective for Hoffer's chlorosugar production.
Quality control systems for industrial Hoffer's chlorosugar production must address multiple quality attributes simultaneously [26] [27]. The key quality parameters include purity, anomeric ratio, moisture content, residual solvents, and trace metal impurities.
Real-time monitoring techniques enable continuous quality assessment throughout the production process [26]. In-line spectroscopic methods, including near-infrared (NIR) spectroscopy and Raman spectroscopy, provide rapid analysis of key quality parameters without requiring sample collection [26].
Statistical process control (SPC) methods are employed to maintain consistent quality and identify process variations before they impact product quality [27]. Control charts for critical quality attributes enable operators to take corrective action when process parameters deviate from established limits [27].
Irritant